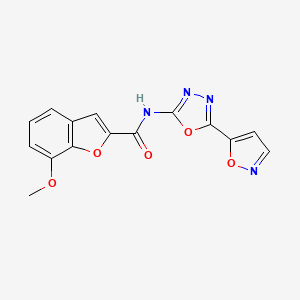

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 7-position. This moiety is linked via a carboxamide bridge to a 1,3,4-oxadiazole ring, which is further substituted with an isoxazol-5-yl group. The isoxazole and benzofuran components may enhance binding affinity through hydrogen bonding or π-π stacking interactions, while the oxadiazole ring contributes to metabolic stability and solubility.

Properties

IUPAC Name |

7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O5/c1-21-9-4-2-3-8-7-11(22-12(8)9)13(20)17-15-19-18-14(23-15)10-5-6-16-24-10/h2-7H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCRZUNSUKRNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the isoxazole ring through a cycloaddition reaction between hydroximinoyl halides and alkynes . The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves coupling the isoxazole and oxadiazole intermediates with a benzofuran derivative, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of metal-free catalytic systems can be explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Formation of Oxadiazole Ring

The 1,3,4-oxadiazole ring is commonly synthesized through condensation reactions involving hydrazines and carbonyl compounds. For instance, 5-isoxazol-5-yl-1,3,4-oxadiazol-2-amine derivatives are prepared by reacting hydrazines with ketones or aldehydes, followed by cyclization . This step often requires acidic or basic catalysis to facilitate ring closure.

Key Reaction Parameters :

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Hydrazine, ketones | Acid catalysis (e.g., HCl) | Moderate to high | |

| Nitrile oxides, alkynes | Microwave irradiation | 83% |

Coupling of Oxadiazole to Benzofuran Moiety

The amide bond between the oxadiazole and 7-methoxybenzofuran-2-carboxamide is typically formed via amide coupling reactions . For example, benzofuran carboxylic acids are activated (e.g., as acid chlorides) and coupled with oxadiazole derivatives using coupling agents like EDC or HATU . This step ensures efficient bond formation while minimizing side reactions.

Reaction Pathway :

-

Activation : Conversion of carboxylic acid to acid chloride (e.g., using SOCl₂).

-

Coupling : Reaction with oxadiazole amine in the presence of a base (e.g., DIPEA).

Functional Group Transformations

The compound undergoes various transformations under specific conditions:

-

Oxidation/Reduction : The oxadiazole ring may react with oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) to modify substituents.

-

Hydrolysis : Amide bonds can hydrolyze under acidic or alkaline conditions, releasing the carboxylic acid.

Biological Activity-Related Reactions

While not directly altering the compound’s structure, its biological activity involves enzyme-inhibitor interactions . For example, purine derivatives with isoxazole moieties demonstrate competitive inhibition of xanthine oxidase via hydrogen bonding and aromatic interactions . This suggests the compound’s carboxamide group may participate in similar interactions with target enzymes.

Analytical Techniques

-

HPLC and NMR : Used to track reaction progress and confirm structural integrity.

-

Molecular Docking : Predicts binding modes with enzymes, as observed in studies of related purine-isoxazole hybrids .

Research Findings and Challenges

-

Synthetic Efficiency : Microwave-assisted methods enhance yields for cycloaddition steps but require precise control .

-

Selectivity : Multi-step syntheses demand careful optimization of reaction conditions to minimize side products .

-

Biological Potential : Structural analogs show antimicrobial and anticancer activity, warranting further testing for this compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide.

Minimum Inhibitory Concentrations (MICs)

Studies have shown that derivatives of this compound demonstrate MICs ranging from 0.06 μg/mL to 1 μg/mL against various strains of Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests a potent antimicrobial efficacy that warrants further exploration for therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research.

Case Studies

- Inhibition of COX Enzymes : Compounds similar to this structure have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression. For instance, a related isoxazole derivative was found to be significantly more potent against ovarian cancer cell lines than its predecessors .

- Cytotoxicity Against Tumor Cell Lines : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including PC-3 prostate cancer cells and MCF-7 breast cancer cells. The IC50 values reported range from 11–43 µM , indicating moderate to high potency .

Anti-inflammatory Properties

Given the structural similarities with other known anti-inflammatory agents, there is potential for this compound to exhibit anti-inflammatory effects.

Mechanisms

The anti-inflammatory action may stem from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Isoxazole derivatives have previously shown promise in modulating inflammatory responses by targeting specific signaling pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could act as an inhibitor of key enzymes in microbial or cancer cell metabolism, thereby exerting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are frequently studied for their pharmacological properties. Key structural analogues include LMM5 and LMM11 (), which share the 1,3,4-oxadiazole-carboxamide scaffold but differ in substituents:

- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

Impact of Substituents on Efficacy

- Isoxazole vs. Furan/4-Methoxyphenyl: The target compound’s isoxazol-5-yl group may confer distinct electronic or steric effects compared to LMM11’s furan-2-yl or LMM5’s 4-methoxyphenylmethyl substituents.

- Benzofuran vs. Sulfamoyl Benzamide : The methoxybenzofuran core in the target compound differs from the sulfamoyl benzamide in LMM5/LMM11. This substitution likely alters lipophilicity, affecting membrane permeability and bioavailability.

- Activity Spectrum : LMM5 and LMM11 exhibit strong activity against C. albicans and C. tropicalis (MIC ≤ 2.0 μg/mL) but reduced efficacy against C. glabrata, possibly due to efflux pump overexpression or target site mutations . The target compound’s isoxazole moiety might mitigate this limitation, though empirical data is needed.

Broader Context of Heterocyclic Compounds

Other heterocycles, such as thiadiazoles (e.g., (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, ) and tetrazoles, are prevalent in antimicrobial agents. However, these lack the oxadiazole-carboxamide framework critical to the target compound’s hypothesized mechanism .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including isoxazole and oxadiazole moieties. These structural features are associated with a variety of biological activities, making this compound a subject of significant interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This structure includes an isoxazole ring fused to a 1,3,4-oxadiazole ring and a methoxybenzofuran moiety, which contributes to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This can be achieved through the cyclization of hydroxylamine with β-ketoesters.

- Oxadiazole Formation : This step often involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.

- Final Coupling : The final step involves attaching the benzofuran moiety using acetic anhydride and appropriate catalysts.

Antimicrobial Properties

Research has indicated that compounds containing isoxazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they possess potent activity against various bacterial strains. Specifically:

- Isoxazole derivatives have demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively studied. Compounds similar to this compound have shown:

- Inhibition of Cancer Cell Proliferation : Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

Some derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes:

- Selective COX Inhibition : Certain isoxazole derivatives have been reported to exhibit selective COX-2 inhibition with low toxicity towards normal cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of isoxazole derivatives, this compound was tested against several bacterial strains. Results indicated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| Target Compound | Pseudomonas aeruginosa | 22 |

These findings suggest that the target compound exhibits significant antibacterial activity comparable to known antibiotics .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells). The results showed:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are most effective for constructing the 1,3,4-oxadiazole and isoxazole moieties in this compound?

Answer:

The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides using dehydrating agents like POCl₃ or PCl₅ under reflux . For the isoxazole moiety, a [3+2] cycloaddition between nitrile oxides and alkynes is widely employed. highlights the use of carbaldoxime intermediates (e.g., naphthalene-2-carbaldoxime) to generate nitrile oxides in situ, which react with acetylene derivatives to form isoxazoles. Reaction optimization (e.g., temperature at 80–100°C, solvent polarity) is critical for yield improvement, as seen in compounds with 50–52% yields .

Basic: How should researchers validate the structural integrity of this compound and its intermediates?

Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Assign peaks for key functional groups (e.g., benzofuran C=O at ~165 ppm, oxadiazole C-N at ~155 ppm). and provide templates for interpreting splitting patterns, such as NH protons in the 10–12 ppm range and aromatic protons at 7–8 ppm .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Elemental Analysis : Validate calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced: How can contradictory spectral data arising from synthetic byproducts be resolved?

Answer:

Discrepancies in NMR or mass spectra often stem from regioisomeric byproducts or incomplete cyclization. For example:

- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to distinguish between oxadiazole (exact mass: 342.0852) and potential isomeric thiadiazole derivatives (exact mass: 342.0427) .

- Chromatographic Separation : Employ preparative HPLC (as in ) with a C18 column and gradient elution (MeCN/H₂O + 0.1% formic acid) to isolate pure fractions .

- Dynamic NMR : Resolve overlapping signals caused by rotational isomerism in the oxadiazole ring by analyzing temperature-dependent spectral changes .

Advanced: What experimental strategies are recommended to assess the hydrolytic stability of the oxadiazole ring under physiological conditions?

Answer:

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. ’s oxadiazole derivatives showed t₁/₂ > 48 hours at pH 7.4, suggesting stability in neutral conditions .

- Enzymatic Hydrolysis : Test susceptibility to esterases or amidases using liver microsomes, quantifying metabolites via tandem mass spectrometry .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxy group in benzofuran?

Answer:

- Synthetic Modifications : Replace the 7-methoxy group with halogens (e.g., -Cl), alkyl chains (e.g., -CH₃), or hydrogen. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective substitution .

- Biological Assays : Compare modified derivatives in target-specific assays (e.g., enzyme inhibition, cellular uptake). ’s SAR on benzimidazole derivatives demonstrated that electron-donating groups (e.g., -OCH₃) enhance binding affinity by 2–3 fold .

- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze hydrogen bonding between the methoxy group and active-site residues (e.g., Tyr-342 in kinase targets) .

Advanced: What analytical techniques are critical for resolving spectral overlaps in crowded regions (e.g., aromatic protons)?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H couplings (COSY) and assigning 13C-1H pairs (HSQC). used HSQC to assign benzofuran C-2 and C-3 carbons unambiguously .

- DOSY NMR : Differentiate between monomeric and aggregated species by measuring diffusion coefficients, particularly in polar solvents like DMSO-d₆ .

- Cryogenic Probes : Enhance sensitivity in low-concentration samples (≤1 mM) to detect minor impurities (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.